molecular formula C9H12N2 B1353567 3,4-dihydroquinolin-1(2H)-amine CAS No. 5825-45-6

3,4-dihydroquinolin-1(2H)-amine

Cat. No. B1353567
Key on ui cas rn: 5825-45-6
M. Wt: 148.2 g/mol
InChI Key: OQMROOTVLOXIJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08309059B2

Procedure details

A solution of 1-nitroso-1,2,3,4-tetrahydroquinoline (10.0 g, 61.66 mmol) in 60 mL dry THF was added dropwise to a refluxing suspension of LiAlH4 (4.26 g, 112.21 mmol) in 130 mL THF. The reaction was allowed to reflux for 1 hour, cooled to 0° C., and then quenched by the dropwise addition of Rochelle's salt solution. The resulting precipitate was diluted with THF and filtered. The filtrate was then concentrated under reduced pressure, then purified by flash chromatography to give the product (4.83 g, 52.9%) as a white solid. 1H-NMR (300 MHz, CDCl3): δ 7.12 (m, 2H), 6.95 (d, 1H), 6.69 (m, 1H), 3.32 (m, 2H), 2.75 (t, 2H), 2.04 (dt, 2H) ppm; MS m/z calculated for C9H13NO (M+H): 149.1. Found 149.1 (M+H, ESI+).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
4.26 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
130 mL
Type
solvent
Reaction Step One
Yield
52.9%

Identifiers

REACTION_CXSMILES
[N:1]([N:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH2:6][CH2:5][CH2:4]1)=O.[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[N:3]1([NH2:1])[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH2:6][CH2:5][CH2:4]1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
N(=O)N1CCCC2=CC=CC=C12
Name
Quantity
4.26 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
130 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
quenched by the dropwise addition of Rochelle's salt solution
ADDITION
Type
ADDITION
Details
The resulting precipitate was diluted with THF
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was then concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography

Outcomes

Product
Name
Type
product
Smiles
N1(CCCC2=CC=CC=C12)N
Measurements
Type Value Analysis
AMOUNT: MASS 4.83 g
YIELD: PERCENTYIELD 52.9%
YIELD: CALCULATEDPERCENTYIELD 52.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.